

# Molecular Identity and Physicochemical Properties

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## Compound of Interest

Compound Name: Ethyl 2-cyclopentylacetate

Cat. No.: B174410

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**Ethyl 2-cyclopentylacetate** is an organic compound characterized by a cyclopentane ring attached to an ethyl acetate functional group via a methylene bridge. Understanding its core identity is the first step in its successful application.

## Nomenclature and Identifiers

A consistent and unambiguous identification is critical for regulatory compliance, procurement, and scientific communication. The key identifiers for this compound are summarized below.

Identifier	Value	Source
IUPAC Name	ethyl 2-cyclopentylacetate	[1]
CAS Number	18322-54-8	[1][2][3]
Molecular Formula	C <sub>9</sub> H <sub>16</sub> O <sub>2</sub>	[1][3][4][5]
Molecular Weight	156.22 g/mol	[1][5]
InChIKey	DBSADESEDBCPFO-UHFFFAOYSA-N	[1][4]
Canonical SMILES	CCOC(=O)CC1CCCC1	[1][4]
MDL Number	MFCD00019300	[3]

## Core Chemical Structure

The molecular architecture consists of a saturated five-membered carbocyclic ring (cyclopentyl) linked to the  $\alpha$ -carbon of an ethyl acetate moiety. This structure imparts a combination of lipophilicity from the alkyl components and polarity from the ester group.

Caption: 2D Chemical Structure of **Ethyl 2-cyclopentylacetate**.

## Physicochemical Data Summary

The physical properties of a compound dictate its behavior in various experimental conditions, including solubility, reaction temperature, and purification methods.

Property	Value	Notes
Appearance	Colorless Liquid	Expected based on similar aliphatic esters. <a href="#">[6]</a>
Boiling Point	196.6 °C at 760 mmHg	
Purity (Commercial)	>95% - 98%	<a href="#">[2]</a> <a href="#">[3]</a>
XlogP3 (Predicted)	2.6	Indicates moderate lipophilicity. <a href="#">[1]</a> <a href="#">[4]</a>

## Synthesis and Mechanistic Insights

For drug development and research applications, a reliable and scalable synthetic route is paramount. The most direct and industrially viable method for preparing **Ethyl 2-cyclopentylacetate** is the Fischer-Speier esterification.

### Primary Synthetic Route: Fischer-Speier Esterification

This classic reaction involves the acid-catalyzed condensation of a carboxylic acid (Cyclopentylacetic acid) with an alcohol (Ethanol).[\[7\]](#)[\[8\]](#) The primary advantages of this method are the low cost of starting materials and the operational simplicity. The reaction is an equilibrium process; therefore, specific strategies must be employed to ensure a high yield of the desired ester.[\[9\]](#)

## Reaction Mechanism

The Fischer esterification proceeds through a six-step nucleophilic acyl substitution mechanism, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[9]

- Protonation: The catalytic acid (e.g.,  $\text{H}_2\text{SO}_4$ ) protonates the carbonyl oxygen of cyclopentylacetic acid, significantly increasing the electrophilicity of the carbonyl carbon.[10]
- Nucleophilic Attack: A molecule of ethanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.
- Proton Transfer: A proton is transferred from the oxonium ion (the original alcohol's oxygen) to one of the hydroxyl groups. This is a rapid intramolecular or solvent-mediated process.
- Formation of a Leaving Group: The protonated hydroxyl group is now a good leaving group (water).
- Elimination: The lone pair on the remaining hydroxyl group reforms the carbonyl  $\pi$ -bond, expelling a molecule of water.
- Deprotonation: The protonated carbonyl of the ester is deprotonated by a weak base (like water or another alcohol molecule) to regenerate the acid catalyst and yield the final ester product.



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Caption: Mechanism of Fischer-Speier Esterification.

## Detailed Experimental Protocol: Synthesis of Ethyl 2-Cyclopentylacetate

This protocol is designed to be self-validating, with clear steps for reaction, workup, and purification.

## Materials:

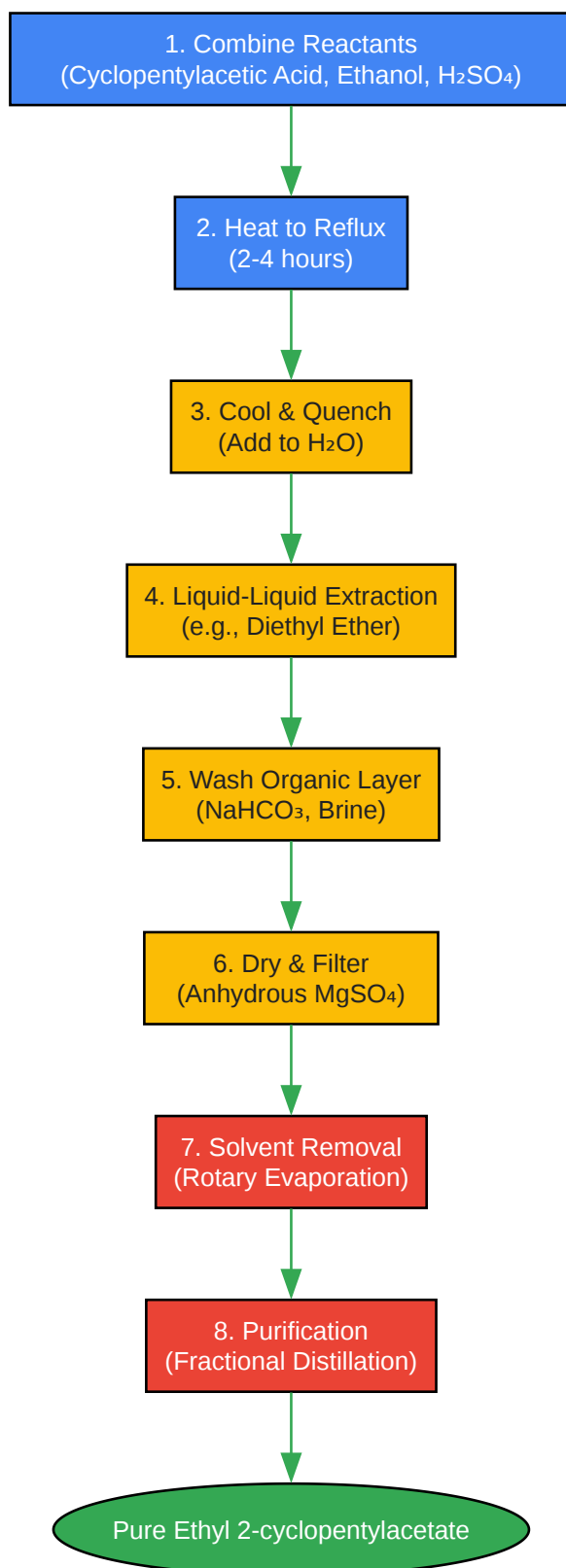
- Cyclopentylacetic acid (1.0 eq)
- Anhydrous Ethanol ( $\geq 5.0$  eq, serves as reactant and solvent)
- Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ ,  $\sim 0.1$  eq, catalyst)
- Saturated Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (Saturated  $\text{NaCl}$  solution)
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ ) or Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

## Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stir bar, add cyclopentylacetic acid followed by anhydrous ethanol.
- **Catalyst Addition:** Slowly and carefully add concentrated sulfuric acid to the stirring solution. Causality: The acid catalyzes the reaction; adding it slowly prevents excessive heat generation.
- **Reflux:** Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 80-90 °C) for 2-4 hours. Causality: Heating accelerates the reaction rate, while using a large excess of ethanol drives the equilibrium towards the product side according to Le Châtelier's principle.[\[10\]](#)[\[11\]](#)
- **Cooling and Quenching:** After the reaction is complete (monitored by TLC or GC), allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel containing cold water.
- **Extraction:** Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) two times. Combine the organic layers.

- **Neutralization:** Wash the combined organic layers sequentially with saturated  $\text{NaHCO}_3$  solution (to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid) and then with brine (to reduce the amount of dissolved water in the organic phase). **Self-Validation:** The cessation of  $\text{CO}_2$  evolution during the bicarbonate wash indicates complete neutralization of the acid.
- **Drying:** Dry the organic layer over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ , then filter to remove the drying agent.
- **Solvent Removal:** Remove the bulk of the extraction solvent using a rotary evaporator.
- **Purification:** Purify the crude ester by fractional distillation under reduced pressure to obtain pure **Ethyl 2-cyclopentylacetate**. **Causality:** Distillation separates the product from non-volatile impurities and any remaining starting materials based on boiling point differences.

## Workflow for Synthesis and Purification



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Caption: General workflow for the synthesis and purification of **Ethyl 2-cyclopentylacetate**.

## Structural Elucidation and Spectroscopic Analysis

Confirming the identity and purity of the synthesized compound is a non-negotiable step in any research or development pipeline. The following spectroscopic techniques provide a definitive structural fingerprint.

### Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of **Ethyl 2-cyclopentylacetate** is expected to be dominated by the characteristic vibrations of the ester group and C-H bonds.

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Intensity	Rationale
~2850-2975	C-H (sp <sup>3</sup> ) stretch	Strong	From the cyclopentyl and ethyl alkyl chains. <a href="#">[12]</a>
~1735-1750	C=O (ester) stretch	Very Strong	This is the most characteristic peak for an aliphatic ester. <a href="#">[12]</a> <a href="#">[13]</a>
~1150-1250	C-O (ester) stretch	Strong	Corresponds to the stretching of the single bond between the carbonyl carbon and the oxygen. <a href="#">[12]</a> <a href="#">[13]</a>

The absence of a broad O-H stretch around 3000 cm<sup>-1</sup> confirms the complete conversion of the starting carboxylic acid.[\[12\]](#)

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

<sup>1</sup>H NMR (Proton NMR): The proton spectrum will show distinct signals for each unique proton environment.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
~4.1	Quartet (q)	2H	-O-CH <sub>2</sub> -CH <sub>3</sub>	The methylene protons are adjacent to a methyl group (3 protons), resulting in a quartet ( $n+1=4$ ).
~2.2	Doublet (d)	2H	-CH <sub>2</sub> -C=O	Protons alpha to the carbonyl group, adjacent to a single proton on the cyclopentyl ring.
~1.0 - 2.0	Multiplet (m)	9H	Cyclopentyl protons	The protons on the cyclopentyl ring will overlap in a complex multiplet.
~1.2	Triplet (t)	3H	-O-CH <sub>2</sub> -CH <sub>3</sub>	The terminal methyl protons are adjacent to a methylene group (2 protons), resulting in a triplet ( $n+1=3$ ).

<sup>13</sup>C NMR (Carbon NMR): The carbon spectrum provides a count of the unique carbon environments.



Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale
~173	C=O	Carbonyl carbon of the ester functional group. <a href="#">[13]</a>
~60	-O-CH <sub>2</sub> -	Methylene carbon of the ethoxy group.
~40	-CH <sub>2</sub> -C=O	Alpha-carbon adjacent to the carbonyl.
~25 - 35	Cyclopentyl CH <sub>2</sub> & CH	Carbons of the cyclopentyl ring. Their exact shifts can be influenced by the substituent. <a href="#">[14]</a>
~14	-O-CH <sub>2</sub> -CH <sub>3</sub>	Terminal methyl carbon of the ethoxy group.

## Mass Spectrometry (MS)

MS provides the molecular weight and information about the molecule's fragmentation pattern, further confirming its structure.

m/z	Fragment Ion	Interpretation
156	[M] <sup>+</sup>	Molecular Ion Peak. <a href="#">[1]</a>
111	[M - OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>	Loss of the ethoxy group.
87	[CH <sub>2</sub> (C <sub>5</sub> H <sub>9</sub> )CO] <sup>+</sup>	Cleavage of the ethyl group from the ester oxygen.
83	[C <sub>5</sub> H <sub>9</sub> -CH <sub>2</sub> ] <sup>+</sup>	Cyclopentylmethyl cation.
69	[C <sub>5</sub> H <sub>9</sub> ] <sup>+</sup>	Loss of the entire ethyl acetate side chain, leaving the cyclopentyl cation.
43	[CH <sub>3</sub> CO] <sup>+</sup>	Acetyl cation, a common fragment for acetates.

## Applications in Research and Development

While not as widely documented as some of its analogs, **Ethyl 2-cyclopentylacetate** serves as a valuable intermediate.

- **Synthetic Building Block:** Its primary role is as a precursor in organic synthesis. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing a gateway to other compound classes.
- **Flavor and Fragrance Potential:** Many aliphatic esters possess pleasant, fruity aromas.<sup>[7]</sup> By analogy, **Ethyl 2-cyclopentylacetate** may have applications as a fragrance component, though this is less documented than for its unsaturated or keto-analogs.<sup>[13][15]</sup>
- **Pharmaceutical and Agrochemical Intermediates:** The cyclopentyl motif is present in numerous biologically active molecules. This compound provides a straightforward way to introduce the cyclopentylmethyl group into larger, more complex structures during drug discovery and agrochemical development.<sup>[15]</sup>

## Safety, Handling, and Storage

Adherence to safety protocols is essential when working with any chemical reagent.

## GHS Hazard Classification

Based on aggregated data, the compound has the following classifications:

Hazard Code	Statement	Class
H302	Harmful if swallowed	Acute Toxicity, Oral (Category 4) <sup>[1]</sup>
H319	Causes serious eye irritation	Eye Irritation (Category 2) <sup>[1]</sup>

## Recommended Handling Procedures

- **Personal Protective Equipment (PPE):** Wear chemical safety goggles, a lab coat, and nitrile gloves.

- Ventilation: Handle in a well-ventilated laboratory or under a chemical fume hood to avoid inhalation of vapors.[6][16]
- Avoiding Ignition Sources: Although its flashpoint is not explicitly listed in the search results, similar esters are flammable. Keep away from open flames, sparks, and hot surfaces.[6][16]
- First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[6] If swallowed, seek immediate medical attention.[1]

## Storage Conditions

- Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

## References

- PubChemLite. (n.d.). Ethyl cyclopentylacetate (C<sub>9</sub>H<sub>16</sub>O<sub>2</sub>).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 43541363, Ethyl 2-[cyclopentyl(ethyl)amino]acetate. PubChem.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 247667, Ethyl cyclopentylacetate. PubChem.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2723663, Ethyl 2-(2-oxocyclopentyl)acetate. PubChem.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54083299, 2-Cyclopentylethyl acetate. PubChem.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74699, Ethyl cyclopentylideneacetate. PubChem.
- Google Patents. (n.d.). CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate.
- University of California, Irvine. (n.d.). Experiment 29: The Fischer Esterification.
- Beavon, R. (n.d.). Spectra of ethyl acetate.
- Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Wikipedia. (n.d.). Fischer–Speier esterification.
- Chemistry Steps. (n.d.). Fischer Esterification.
- Colorcom Group. (n.d.). 18322-54-8 | **Ethyl 2-Cyclopentylacetate**.
- J&K Scientific LLC. (2025, February 23). Fischer Esterification.
- Roberts, J. D., et al. (n.d.). Nuclear Magnetic Resonance Spectroscopy. Carbon-13 Chemical Shifts of Methycyclopentanes, Cyclopentanols, and Cyclopentyl Acetates.

CaltechAUTHORS.

- Crysdot LLC. (n.d.). **Ethyl 2-cyclopentylacetate**.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethyl ethanoate.

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## Sources

- 1. Ethyl cyclopentylacetate | C<sub>9</sub>H<sub>16</sub>O<sub>2</sub> | CID 247667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 18322-54-8 | Ethyl 2-Cyclopentylacetate | Colorcom Group [colorcominternational.com]
- 3. keyorganics.net [keyorganics.net]
- 4. PubChemLite - Ethyl cyclopentylacetate (C<sub>9</sub>H<sub>16</sub>O<sub>2</sub>) [pubchemlite.lcsb.uni.lu]
- 5. 2-Cyclopentylethyl acetate | C<sub>9</sub>H<sub>16</sub>O<sub>2</sub> | CID 54083299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. uwm.edu [uwm.edu]
- 7. community.wvu.edu [community.wvu.edu]
- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 12. infrared spectrum of ethyl ethanoate prominent wavenumbers cm<sup>-1</sup> detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. benchchem.com [benchchem.com]
- 14. Nuclear Magnetic Resonance Spectroscopy. Carbon-13 Chemical Shifts of Methycyclopentanes, Cyclopentanols, and Cyclopentyl Acetates [authors.library.caltech.edu]
- 15. chemimpex.com [chemimpex.com]
- 16. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

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